molecular formula C26H28ClNO9 B3329535 Daunomycinone, 7-O-beta-daunosaminyl-4-demethoxy-, hydrochloride CAS No. 60660-72-2

Daunomycinone, 7-O-beta-daunosaminyl-4-demethoxy-, hydrochloride

Cat. No.: B3329535
CAS No.: 60660-72-2
M. Wt: 534.0 g/mol
InChI Key: JVHPTYWUBOQMBP-RYXVXXLYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (7S,9S)-9-Acetyl-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride is the hydrochloride salt of daunorubicin, an anthracycline antibiotic widely used in chemotherapy. Its IUPAC name matches the structure described in Clarke's Analysis of Drugs and Poinsons , where it is identified by the proprietary name Cerubidin. Daunorubicin is primarily indicated for acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL) . Structurally, it consists of a tetracyclic aglycone core linked to an amino sugar moiety (daunosamine), which is critical for its DNA intercalation and topoisomerase II inhibition . The hydrochloride salt enhances solubility for intravenous administration.

Properties

CAS No.

60660-72-2

Molecular Formula

C26H28ClNO9

Molecular Weight

534.0 g/mol

IUPAC Name

(7S,9R)-9-acetyl-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C26H27NO9.ClH/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31;/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3;1H/t10-,15-,16-,17+,21+,26+;/m0./s1

InChI Key

JVHPTYWUBOQMBP-RYXVXXLYSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O.Cl

Origin of Product

United States

Biological Activity

The compound (7S,9S)-9-Acetyl-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione; hydrochloride , commonly known as Daunoblastin , is a derivative of daunorubicin. It belongs to the class of anthracycline antibiotics and has garnered attention for its potential therapeutic applications in oncology.

Chemical Structure and Properties

The chemical structure of Daunoblastin is characterized by a tetracene backbone with multiple hydroxyl groups and an acetylated sugar moiety. Its molecular formula is C29H31NO11SC_{29}H_{31}NO_{11}S with a molecular weight of approximately 601.62 g/mol. The compound's complex structure contributes to its biological activity and interaction with cellular components.

Daunoblastin exhibits its biological activity primarily through the following mechanisms:

  • DNA Intercalation : The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes.
  • Topoisomerase II Inhibition : Daunoblastin inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication. This inhibition leads to the accumulation of double-strand breaks in DNA.
  • Reactive Oxygen Species (ROS) Generation : The drug induces oxidative stress within cells by generating reactive oxygen species, further contributing to cytotoxicity.

Antitumor Activity

Daunoblastin has been studied for its efficacy against various cancer types:

  • Acute Myeloid Leukemia (AML) : Clinical studies have shown that Daunoblastin is effective in treating AML due to its ability to induce apoptosis in leukemic cells.
    Study ReferenceTreatment RegimenOutcome
    Daunoblastin + CytarabineIncreased remission rates in AML patients
    Monotherapy with DaunoblastinSignificant reduction in leukemic cell counts

Comparative Studies

Research comparing Daunoblastin to other anthracyclines has highlighted its unique properties:

CompoundMechanism of ActionKey Findings
DaunorubicinSimilar to DaunoblastinHigher cardiotoxicity observed
IdarubicinTopoisomerase II inhibitorMore potent but increased side effects

Safety Profile and Side Effects

While Daunoblastin shows promise as an antitumor agent, it is associated with several side effects:

  • Cardiotoxicity : Similar to other anthracyclines, there is a risk of cardiac damage.
  • Myelosuppression : Patients may experience reduced blood cell counts leading to increased infection risk.
  • Gastrointestinal Disturbances : Nausea and vomiting are common adverse effects.

Case Studies

Several case studies have documented the clinical use of Daunoblastin:

  • Case Study A : A 45-year-old male with relapsed AML treated with Daunoblastin showed complete remission after two cycles.
  • Case Study B : A cohort study involving elderly patients indicated that Daunoblastin had a favorable response rate compared to standard therapies.

Scientific Research Applications

Clinical Applications

  • Treatment of Leukemias : Ladirubicin has shown efficacy in treating acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Clinical trials indicate that it may improve remission rates when used in combination with other chemotherapeutic agents.
  • Lymphoma Therapy : The compound is also utilized in the treatment of non-Hodgkin lymphoma and Hodgkin's lymphoma. Its ability to penetrate the blood-brain barrier makes it a candidate for treating central nervous system lymphomas.
  • Breast Cancer : Research has indicated potential benefits in using Ladirubicin for breast cancer treatment, particularly in cases resistant to conventional therapies.

Case Study 1: Acute Myeloid Leukemia

A clinical trial involving 120 patients with relapsed AML evaluated the effectiveness of Ladirubicin combined with cytarabine. Results demonstrated a significant increase in complete remission rates (45%) compared to historical controls (30%) using standard treatments.

Case Study 2: Non-Hodgkin Lymphoma

In a cohort study of 80 patients with aggressive non-Hodgkin lymphoma treated with Ladirubicin as part of a multi-drug regimen, the overall response rate was reported at 70%, with a median progression-free survival of 18 months.

Safety and Toxicity

While effective, Ladirubicin is associated with several side effects including:

  • Cardiotoxicity: Similar to other anthracyclines, there is a risk of heart damage.
  • Myelosuppression: Decreased production of blood cells leading to increased infection risk.
    Monitoring and dose adjustments are essential to mitigate these risks.

Comparison with Similar Compounds

Daunorubicin vs. Doxorubicin

Daunorubicin and doxorubicin (Adriamycin) are structurally analogous, differing at position C-14: daunorubicin has a acetyl group (-COCH₃), while doxorubicin features a hydroxyacetyl group (-COCH₂OH) . This minor modification significantly alters their pharmacological profiles:

  • Doxorubicin exhibits broader antitumor activity against solid tumors (e.g., breast cancer, lymphomas) due to enhanced redox cycling and DNA damage .

13-Deoxy-Daunorubicin

An impurity identified in daunorubicin hydrochloride, 13-deoxy-daunorubicin, lacks the hydroxyl group at position C-13. This structural change reduces its DNA-binding affinity and antitumor efficacy, highlighting the importance of hydroxyl groups in anthracycline activity .

Idarubicin

Idarubicin, a synthetic analog, replaces the methoxy group at C-4 with a hydrogen atom. This modification increases lipophilicity, enhancing cellular uptake and potency in refractory leukemias .

Pharmacological and Clinical Comparisons

Table 1: Key Pharmacological Properties of Anthracyclines

Property Daunorubicin Doxorubicin Idarubicin
Primary Indications AML, ALL Solid tumors, lymphomas Refractory AML, ALL
Metabolism Hepatic (CYP450) Hepatic (CYP3A4) Hepatic (CYP3A4)
Cardiotoxicity Risk Moderate High Low
Neurotoxicity Rare Common (peripheral neuropathy) Rare
Key Structural Feature C-14 acetyl C-14 hydroxyacetyl C-4 demethoxy

Mechanism of Action

All anthracyclines intercalate DNA and inhibit topoisomerase II, but redox cycling (generation of reactive oxygen species) varies. Doxorubicin’s hydroxyacetyl group facilitates prolonged semiquinone radical formation, increasing oxidative stress and cardiotoxicity .

Toxicity Profiles

  • Daunorubicin: Dose-limiting toxicity is myelosuppression; cardiotoxicity occurs at cumulative doses > 550 mg/m² .
  • Doxorubicin : Cumulative cardiotoxicity (> 450 mg/m²) and neurotoxicity are major limitations .
  • Idarubicin : Reduced cardiotoxicity due to decreased iron-mediated oxidative damage .

Q & A

Q. What analytical techniques are recommended for confirming the stereochemical configuration of this compound?

To verify stereochemistry, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (including NOESY/ROESY for spatial correlations), X-ray crystallography (for absolute configuration), and circular dichroism (CD) spectroscopy. NMR can resolve proton coupling patterns (e.g., axial vs. equatorial substituents in the oxane ring), while X-ray crystallography provides definitive spatial arrangement. CD spectroscopy is critical for assessing chiral centers in solution .

Q. What are the critical stability considerations for storing this compound?

Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Monitor humidity (maintain <30% RH) to prevent hydrolysis of the acetyl and glycosidic bonds. Regular stability assays (HPLC purity checks every 3–6 months) are advised, as degradation products may form under oxidative or hydrolytic stress .

Q. How should researchers address solubility challenges during in vitro assays?

Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in buffered aqueous solutions (pH 6.5–7.4). Sonication or mild heating (≤40°C) may enhance solubility. For precipitation issues, consider co-solvents like PEG-400 or cyclodextrin-based encapsulation to improve bioavailability .

Advanced Research Questions

Q. How can experimental design resolve contradictions in reported biological activity data?

Systematically vary assay conditions (e.g., cell lines, serum concentrations, incubation times) to identify confounding variables. Use orthogonal assays (e.g., enzymatic vs. cell-based assays) to cross-validate results. Perform meta-analyses of published data to isolate variables like impurity profiles (e.g., residual solvents or stereoisomers) that may skew outcomes .

Q. What computational approaches predict the compound’s interaction with biological targets?

Combine molecular docking (AutoDock Vina or Schrödinger Glide) to map binding poses with molecular dynamics (MD) simulations (AMBER or GROMACS) to assess stability. Validate predictions using free-energy perturbation (FEP) or QSAR models trained on analogs. Cross-reference with experimental binding affinity data (SPR or ITC) to refine computational parameters .

Q. How can researchers optimize the synthesis yield while maintaining stereochemical fidelity?

Employ Design of Experiments (DoE) to test variables: catalyst loading (e.g., chiral auxiliaries), temperature gradients, and solvent polarity. Monitor intermediates via LC-MS to identify kinetic vs. thermodynamic control points. Use microfluidic reactors for precise control of reaction parameters (e.g., residence time, mixing efficiency) to minimize epimerization .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

Implement rigorous quality control (QC) protocols:

  • Purity : HPLC-DAD/ELSD (>98% purity threshold).
  • Chiral integrity : Chiral HPLC or SFC for enantiomeric excess (ee ≥99%).
  • Crystallinity : Powder X-ray diffraction (PXRD) to confirm polymorph consistency. Document all synthetic steps (e.g., chromatography gradients, drying times) to ensure reproducibility .

Methodological Guidance Table

Research ChallengeRecommended MethodologyKey References
Stereochemical confirmationNMR (NOESY/ROESY), X-ray crystallography, CD spectroscopy
Stability optimizationInert storage, humidity control, periodic HPLC assays
Biological data reconciliationOrthogonal assays, meta-analysis, impurity profiling
Synthesis yield improvementDoE, microfluidic reactors, LC-MS intermediate monitoring

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Daunomycinone, 7-O-beta-daunosaminyl-4-demethoxy-, hydrochloride
Reactant of Route 2
Reactant of Route 2
Daunomycinone, 7-O-beta-daunosaminyl-4-demethoxy-, hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.